molecular formula C19H21BrN2O2S B3936200 N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3-propoxybenzamide

N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3-propoxybenzamide

Cat. No. B3936200
M. Wt: 421.4 g/mol
InChI Key: KWBZOKNOIJSMLH-UHFFFAOYSA-N
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Description

N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3-propoxybenzamide, also known as BAY 11-7082, is a small molecule inhibitor that has been extensively studied for its anti-inflammatory and anti-cancer properties. BAY 11-7082 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mechanism of Action

N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3-propoxybenzamide 11-7082 inhibits the activation of NF-κB by covalently modifying the cysteine residue in the active site of the inhibitor of κB kinase (IKK). This prevents the phosphorylation and degradation of IκBα, which in turn prevents the translocation of NF-κB to the nucleus and the subsequent activation of pro-inflammatory and pro-survival genes.
Biochemical and Physiological Effects:
N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3-propoxybenzamide 11-7082 has been shown to have anti-inflammatory effects both in vitro and in vivo. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. In addition, N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3-propoxybenzamide 11-7082 has been shown to inhibit the growth and survival of cancer cells by inducing apoptosis and sensitizing them to chemotherapy.

Advantages and Limitations for Lab Experiments

N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3-propoxybenzamide 11-7082 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied and characterized, making it a reliable tool for studying the role of NF-κB in inflammation and cancer. However, N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3-propoxybenzamide 11-7082 has some limitations as well. It can covalently modify other cysteine residues in addition to the active site of IKK, leading to off-target effects. In addition, N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3-propoxybenzamide 11-7082 can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3-propoxybenzamide 11-7082 has several potential future directions. One direction is to further investigate its potential in treating other diseases such as Alzheimer's disease and osteoarthritis. Another direction is to develop more selective inhibitors of IKK that do not have off-target effects. Finally, N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3-propoxybenzamide 11-7082 can be used as a tool to study the role of NF-κB in other diseases and cellular processes.

Scientific Research Applications

N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3-propoxybenzamide 11-7082 has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3-propoxybenzamide 11-7082 has also been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy. In addition, N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3-propoxybenzamide 11-7082 has been studied for its potential in treating other diseases such as Alzheimer's disease and osteoarthritis.

properties

IUPAC Name

N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-3-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O2S/c1-4-8-24-16-7-5-6-14(11-16)18(23)22-19(25)21-17-12(2)9-15(20)10-13(17)3/h5-7,9-11H,4,8H2,1-3H3,(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBZOKNOIJSMLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=C(C=C(C=C2C)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-3-propoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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